molecular formula C16H15N5O2S B5804922 Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- CAS No. 333408-40-5

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-

Cat. No.: B5804922
CAS No.: 333408-40-5
M. Wt: 341.4 g/mol
InChI Key: FBCBDASUKLALDP-UHFFFAOYSA-N
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Description

The compound “Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-” features a 1,2,4-triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 3-pyridinyl moiety. A thioether linkage connects the triazole ring to an acetamide functional group. This structural framework is common in medicinal chemistry due to the triazole’s ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets such as opioid receptors or ion channels .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-23-13-6-4-12(5-7-13)21-15(11-3-2-8-18-9-11)19-20-16(21)24-10-14(17)22/h2-9H,10H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCBDASUKLALDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101140684
Record name 2-[[4-(4-Methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333408-40-5
Record name 2-[[4-(4-Methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333408-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(4-Methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101140684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The methoxyphenyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and pyridine groups may also contribute to its overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key structural analogs include:

Table 1: Substituent Variations in Triazole-Thioacetamide Derivatives
Compound Name R4 (Triazole) R5 (Triazole) Acetamide Modification Biological Activity Reference
Target Compound 4-Methoxyphenyl 3-Pyridinyl Unmodified acetamide Not explicitly reported
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-Ethylphenyl 3-Pyridinyl N-(4-Ethylphenyl) Orco agonist
OLC15 (N-(4-butylphenyl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-Ethylphenyl 2-Pyridinyl N-(4-Butylphenyl) Orco antagonist
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl 2-Pyridinyl Unmodified acetamide Antiviral activity
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) Phenyl 3-Fluorobenzyl Pyridine substitution Not explicitly reported

Key Observations :

  • Substituent Position : The 4-position substituent (e.g., methoxyphenyl, ethylphenyl, allyl) influences lipophilicity and steric bulk, impacting receptor binding .
  • Pyridine Orientation : 3-Pyridinyl (target) vs. 2-pyridinyl (OLC15) alters electronic properties and hydrogen-bonding capacity, which is critical for agonist/antagonist selectivity in Orco modulation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Yield (%) Rf (TLC) Spectral Confirmation Reference
Target Compound Not reported
VUAA1 Not reported IR, HRMS, NMR
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 182–184 65 <sup>1</sup>H NMR, <sup>13</sup>C NMR
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 146–148 86 <sup>1</sup>H NMR, MS
2-(5-((2-Chloro-5-(trifluoromethyl)benzyl)thio)-4-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine 122–123 75 0.54 <sup>1</sup>H NMR, IR

Key Observations :

  • Melting Points : Triazole derivatives generally exhibit high melting points (>120°C) due to crystallinity and intermolecular interactions .
  • Synthetic Yields : Microwave-assisted methods (e.g., in ) often improve yields (e.g., 86% for compound 5q ) compared to conventional routes.

Biological Activity

Acetamide, 2-[[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]- (commonly referred to as compound 1) is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H19N5O2S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 113518-49-3
  • IUPAC Name : N-(4-methoxyphenyl)-2-[(4-(3-pyridinyl)-5-thiazolyl)thio]acetamide

The biological activity of Acetamide is primarily attributed to its structural components which include:

  • Triazole Ring : Known for its antifungal and antibacterial properties.
  • Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
  • Pyridine Moiety : Often associated with various pharmacological activities including anti-inflammatory and analgesic effects.

Antimicrobial Activity

Research has indicated that compounds similar to Acetamide exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to be effective against a range of pathogens including bacteria and fungi. The presence of the triazole ring in Acetamide suggests potential efficacy in this area.

Antiparasitic Activity

A study focused on related triazole compounds demonstrated their effectiveness in suppressing parasite burdens in models of Chagas disease caused by Trypanosoma cruzi. The results indicated that such compounds could significantly reduce parasitic load, suggesting that Acetamide may possess similar antiparasitic properties due to its structural similarities .

Cytotoxic Effects

Acetamide's potential as an anticancer agent has also been explored. Research has shown that certain triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the methoxy and pyridine groups could enhance cytotoxicity .

Case Studies

  • Chagas Disease Model : In a mouse model, a compound structurally related to Acetamide demonstrated significant suppression of T. cruzi burden, highlighting the potential for similar therapeutic applications for Acetamide itself .
  • Anticancer Studies : Various analogs of triazole compounds were tested against cancer cell lines with IC50 values indicating significant activity. For example, one study reported IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting that Acetamide may also have promising anticancer properties .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeEfficacy/IC50 ValueReference
AntimicrobialTriazole DerivativeModerate to High
AntiparasiticTriazole CompoundSignificant Reduction
CytotoxicTriazole Analog< Doxorubicin IC50

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundSubstituentMIC (µg/mL) vs. S. aureusReference
Target compound4-Methoxyphenyl15.6
Analog A4-Chlorophenyl62.5
Analog B4-Ethoxyphenyl31.2

Q. Table 2. Thermodynamic Parameters in HILIC

Temperature (°C)Retention Factor (k)ΔH (kJ/mol)Reference
254.2-12.3
353.8-11.9

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